2-Isopropyl-2,5-dihydro-1H-pyrrole

Descripción general

Descripción

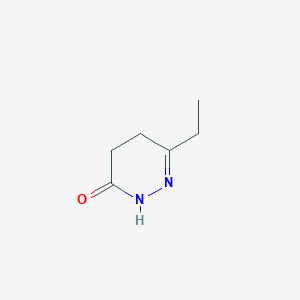

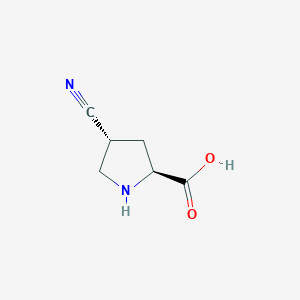

“2-Isopropyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “2-Isopropyl-2,5-dihydro-1H-pyrrole”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The InChI code for “2-Isopropyl-2,5-dihydro-1H-pyrrole” is 1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“2-Isopropyl-2,5-dihydro-1H-pyrrole” is a solid at room temperature .Aplicaciones Científicas De Investigación

Medicine: Anticancer Research

2-Isopropyl-2,5-dihydro-1H-pyrrole has been explored for its potential in anticancer research. Its structure allows for the synthesis of derivatives that exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can be effective against breast cancer (MCF7), leukemia (MOLT-4), and promyelocytic leukemia (HL-60) cells .

Agriculture: Herbicide Development

In the agricultural sector, pyrrole derivatives are being investigated for their herbicidal properties. The ability to inhibit plant growth by targeting specific pathways makes 2-Isopropyl-2,5-dihydro-1H-pyrrole a candidate for developing new herbicides that are more efficient and environmentally friendly .

Materials Science: Polymer Synthesis

The unique chemical structure of 2-Isopropyl-2,5-dihydro-1H-pyrrole is advantageous in polymer development. It can be used as a building block for creating novel polymers with potential applications in various industries, including automotive and aerospace, where materials with specific properties are required.

Environmental Science: Pollution Remediation

Research into the environmental applications of 2-Isopropyl-2,5-dihydro-1H-pyrrole includes its use in pollution remediation. Its chemical properties could be harnessed to develop compounds that help in the breakdown of pollutants or in the capture of harmful substances from the environment .

Energy: Organic Electronics

In the field of energy, 2-Isopropyl-2,5-dihydro-1H-pyrrole is being studied for its role in organic electronics. Its potential to act as a semiconductor can be utilized in the creation of organic photovoltaic cells, which are an area of interest for renewable energy solutions.

Food Industry: Food Preservation

While not directly used in food, derivatives of 2-Isopropyl-2,5-dihydro-1H-pyrrole could find applications in food preservation. The antimicrobial properties of pyrrole compounds can be beneficial in extending the shelf life of food products by inhibiting the growth of bacteria and fungi .

Cosmetics: Skincare Products

In the cosmetics industry, research is being conducted on the use of pyrrole derivatives in skincare products. Their potential antioxidant and anti-inflammatory properties can contribute to the development of creams and lotions that protect the skin from damage and aging .

Nanotechnology: Drug Delivery Systems

Finally, the application of 2-Isopropyl-2,5-dihydro-1H-pyrrole in nanotechnology includes the development of drug delivery systems. Its ability to form stable structures at the nanoscale can be exploited to create carriers for targeted drug delivery, enhancing the efficacy of pharmaceuticals .

Direcciones Futuras

Pyrrole derivatives, such as “2-Isopropyl-2,5-dihydro-1H-pyrrole”, have a wide range of applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Therefore, the future directions in the research and development of these compounds are likely to focus on exploring their potential uses in these areas.

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Isopropyl-2,5-dihydro-1H-pyrrole may also interact with various biological targets.

Mode of Action

For instance, indole derivatives, which share a similar pyrrole ring structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Given the broad-spectrum biological activities of similar compounds like indole derivatives , it is plausible that 2-Isopropyl-2,5-dihydro-1H-pyrrole may influence a variety of biochemical pathways.

Result of Action

Based on the known effects of similar compounds, it is likely that the compound could have a range of potential effects, depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Isopropyl-2,5-dihydro-1H-pyrrole .

Propiedades

IUPAC Name |

2-propan-2-yl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZZPRTEVQRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672453 | |

| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756476-29-6 | |

| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B1501215.png)

![1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B1501230.png)

![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)

![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)

![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)